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Abstract

IV-361 is a potent and selective, orally bioactive inhibitor of Cyclin-Dependent Kinase 7
(CDK7). With a Ki of <50 nM for CDK7, it demonstrates significant selectivity over other kinases
such as CDK2 (Ki 21000 nM) and PLK1 (Ki 25000 nM).[1] Preclinical data indicate its potential
as an anti-cancer agent, demonstrating growth inhibitory action in cancer cell lines and tumor
volume suppression in mouse models. This document provides a comprehensive overview of
the molecular structure, properties, and biological activity of IV-361, including detailed
experimental protocols and an examination of its role within the CDK7 signaling pathway.

Molecular Structure and Physicochemical

Properties

IV-361, with the chemical name N-(5-fluoro-2-methylphenyl)-6,6-dimethyl-3-[(1-
trimethylsilylcyclobutanecarbonyl)amino]-1,4-dihydropyrrolo[3,4-c]pyrazole-5-carboxamide, is a
complex heterocyclic molecule.[1] Its structure is characterized by a dihydropyrrolopyrazole
core, substituted with a fluoromethylphenyl group and a trimethylsilylcyclobutanecarbonyl
amino moiety.

Table 1: Physicochemical Properties of IV-361[1]
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Property Value

Molecular Formula C23H32FNs0:Si

Molecular Weight 457.62 g/mol

CAS Number 2055741-39-2

Appearance Solid

Hydrogen Bond Donor Count 3

Hydrogen Bond Acceptor Count 4

Rotatable Bond Count 4

Complexity 753

InChl Key FYIUNJAFLWNBAI-UHFFFAOYSA-N

Table 2: Solubility of IV-361[1]

Formulation

Solubility

10% DMSO + 40% PEG300 + 5% Tween80 +
45% Saline

> 2.25 mg/mL (4.92 mM)

10% DMSO + 90% Corn Qil

> 2.25 mg/mL (4.92 mM)

Mechanism of Action and Signaling Pathway

IV-361 exerts its biological effects through the selective inhibition of CDK7. CDK?7 is a critical

component of the CDK-activating kinase (CAK) complex, which plays a dual role in regulating

the cell cycle and gene transcription.

CDK?7 Signaling Pathway:

The diagram below illustrates the central role of CDK7 in cellular processes and the point of

intervention for 1V-361.
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CDKY7 Signaling Pathway and IV-361 Inhibition.

As depicted, CDK?7 is essential for the activation of cell cycle-dependent kinases (CDK1, 2, 4,
and 6) through T-loop phosphorylation. By inhibiting CDK7, IV-361 prevents the activation of
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these downstream CDKSs, leading to cell cycle arrest. Furthermore, as a component of the
general transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain of RNA
Polymerase I, a critical step for the transcription of many genes, including oncogenes like
MYC. Inhibition of this function by IV-361 leads to a downregulation of key survival and
proliferation genes in cancer cells, ultimately inducing apoptosis.

Preclinical Biological Activity

The anti-cancer potential of IV-361 has been demonstrated in both in vitro and in vivo studies.

Table 3: In Vitro and In Vivo Activity of IV-361[1]

Assay Cell Line | Model Result
Kinase Inhibition (Ki) CDK7 <50 nM
CDK2 >1000 nM
PLK1 >5000 nM
Cell Growth Inhibition (Glso) HCT-116 (Colon Carcinoma) <100 nM
IL-2 and IL-17 Production Peripheral Blood Mononuclear

o <100 nM
Inhibition (ICso) Cells (PBMCs)

) >46% tumor volume
) ) Female BALB/c nude mice )
In Vivo Tumor Suppression ) suppression at 25 mg/kg/day
with HCT-116 xenografts o ]
(oral administration)

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the replication and
extension of these findings. The following protocols are based on standard procedures and
information inferred from the patent US20190256531A1.

Synthesis of IV-361

The synthesis of IV-361 is a multi-step process that involves the construction of the core
dihydropyrrolopyrazole scaffold followed by the coupling of the side chains. A detailed, step-by-
step synthesis protocol is outlined in the patent document US20190256531A1. Researchers
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should refer to this document for specific reaction conditions, reagents, and purification
methods.

Experimental Workflow: Synthesis of IV-361 (Conceptual)

Step 1: Step 2: Step 3:
Starting Materials Formation of Intermediate 1 Coupling with Intermediate 2 Coupling with
Pyrrolopyrazole Core 5-fluoro-2-methylaniline 1-(trimethylsilyl)cyclobutane-1-carboxylic acid

Click to download full resolution via product page

Conceptual workflow for the synthesis of IV-361.

CDKY7 Kinase Inhibition Assay

The inhibitory activity of IV-361 against CDK?7 is determined using a biochemical kinase assay.
Protocol:

¢ Reagents: Recombinant human CDK7/Cyclin H/MAT1 complex, a suitable peptide substrate
(e.g., a fragment of the C-terminal domain of RNA Polymerase lI), 33P-ATP, kinase assay
buffer, and a range of concentrations of IV-361.

e Procedure:

o

The kinase reaction is initiated by adding the CDK7 complex to a mixture of the peptide
substrate, 33P-ATP, and varying concentrations of IV-361 in the kinase assay buffer.

o The reaction is allowed to proceed for a specified time at a controlled temperature (e.g.,
30°C).

o The reaction is stopped, and the phosphorylated substrate is separated from the
unreacted 33P-ATP (e.g., via filtration and washing).

o The amount of incorporated radiolabel is quantified using a scintillation counter.

o Data Analysis: The percentage of inhibition at each concentration of IV-361 is calculated
relative to a control reaction without the inhibitor. The Ki value is then determined by fitting
the data to an appropriate dose-response curve.
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HCT-116 Cell Growth Inhibition Assay

The effect of IV-361 on cancer cell proliferation is assessed using a cell viability assay.
Protocol:
e Cell Culture: HCT-116 cells are cultured in appropriate media and conditions.
e Procedure:
o Cells are seeded in 96-well plates and allowed to adhere overnight.

o The cells are then treated with a serial dilution of IV-361 for a specified period (e.g., 72
hours).

o Cell viability is assessed using a colorimetric or fluorometric assay (e.g., MTS or CellTiter-
Glo).

» Data Analysis: The Glso value, the concentration of the compound that causes 50% inhibition
of cell growth, is calculated from the dose-response curve.

In Vivo Tumor Xenograft Study

The anti-tumor efficacy of IV-361 in a living organism is evaluated using a mouse xenogratft
model.

Protocol:
» Animal Model: Female BALB/c nude mice are used.
e Procedure:
o HCT-116 cells are implanted subcutaneously into the mice.

o Once tumors reach a palpable size, the mice are randomized into treatment and control

groups.

o The treatment group receives daily oral administration of IV-361 (e.g., 25 mg/kg), while the
control group receives the vehicle.
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o Tumor volume and body weight are measured regularly throughout the study.

o Data Analysis: The percentage of tumor growth inhibition in the treated group is calculated
relative to the control group.

Conclusion

IV-361 is a promising selective CDK?7 inhibitor with demonstrated anti-cancer activity in
preclinical models. Its dual mechanism of action, involving both cell cycle arrest and
transcriptional repression, makes it an attractive candidate for further development. The data
presented in this guide provide a solid foundation for researchers and drug development
professionals interested in exploring the therapeutic potential of IV-361 and other CDK7
inhibitors. Further investigation into its pharmacokinetic and pharmacodynamic properties, as
well as its efficacy in a broader range of cancer models, is warranted.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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